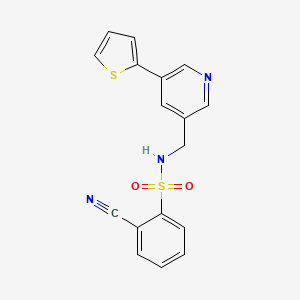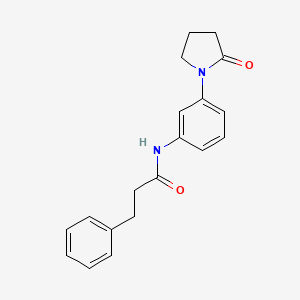
Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate, also known as MBC, is a synthetic organic compound composed of nitrogen, oxygen, and carbon. It is a colorless solid that is insoluble in water and has a molecular weight of 254.7 g/mol. MBC is used in many scientific research applications and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
Pyridazines, including our compound, have been investigated for their anticonvulsive effects . Researchers have explored their potential in managing seizures and related neurological disorders. The compound’s structure suggests that it might modulate neuronal activity, making it a candidate for further pharmacological studies.
Antihypertensive Effects
In a related context, novel hydroxyethylpyridazine compounds have demonstrated antihypertensive properties . While the exact mechanism remains to be fully elucidated, this finding highlights the potential of pyridazines, including our compound, in managing blood pressure.
Benzylic Position Reactivity
The benzylic position in our compound (the carbon adjacent to the benzyl group) is chemically interesting. Benzylic halides typically react via either an SN1 or SN2 pathway, depending on their substitution pattern . Understanding its reactivity can guide synthetic strategies and functionalization.
Propiedades
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-14(18)11-6-4-8-16(13(11)17)9-10-5-2-3-7-12(10)15/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHFERJLAPWMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-2-[(3,5-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2448037.png)


![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2448042.png)




![2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2448049.png)

![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide](/img/structure/B2448051.png)
![N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2448052.png)
![N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2448054.png)
![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2448059.png)